molecular formula C15H18N2O3 B15122705 5-Amino-3-(4-tert-butyl-phenyl)-isoxazole-4-carboxylic acid methyl ester

5-Amino-3-(4-tert-butyl-phenyl)-isoxazole-4-carboxylic acid methyl ester

Cat. No.: B15122705
M. Wt: 274.31 g/mol
InChI Key: SINVRVIOTCDSLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-3-(4-tert-butyl-phenyl)-isoxazole-4-carboxylic acid methyl ester is a synthetic organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(4-tert-butyl-phenyl)-isoxazole-4-carboxylic acid methyl ester typically involves a multi-step process. One common method includes the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through the reaction of a β-keto ester with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. This reaction forms the isoxazole core structure.

    Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine source.

    Attachment of the tert-Butyl-Phenyl Group: The tert-butyl-phenyl group can be attached via a Friedel-Crafts alkylation reaction, using tert-butyl chloride and an appropriate catalyst such as aluminum chloride.

    Esterification: The carboxylic acid group can be esterified using methanol and a strong acid catalyst like sulfuric acid to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions, higher yields, and reduced reaction times. Additionally, solvent recycling and purification steps are implemented to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-(4-tert-butyl-phenyl)-isoxazole-4-carboxylic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or ester positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted isoxazole derivatives.

Scientific Research Applications

5-Amino-3-(4-tert-butyl-phenyl)-isoxazole-4-carboxylic acid methyl ester has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Amino-3-(4-tert-butyl-phenyl)-isoxazole-4-carboxylic acid methyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

    3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: Another compound with a tert-butyl group and similar structural features.

    4-(1-(tert-Butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine: Shares the tert-butyl and phenyl groups but differs in the core structure.

Uniqueness

5-Amino-3-(4-tert-butyl-phenyl)-isoxazole-4-carboxylic acid methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H18N2O3

Molecular Weight

274.31 g/mol

IUPAC Name

methyl 5-amino-3-(4-tert-butylphenyl)-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C15H18N2O3/c1-15(2,3)10-7-5-9(6-8-10)12-11(14(18)19-4)13(16)20-17-12/h5-8H,16H2,1-4H3

InChI Key

SINVRVIOTCDSLD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NOC(=C2C(=O)OC)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.